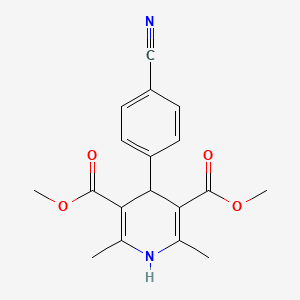
Chloro(dimethyl)silanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)silanecarbonitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)silanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different silane derivatives.
Addition Reactions: The carbonitrile group can participate in addition reactions with nucleophiles, such as amines, to form imine derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrogen chloride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.
Catalysts: Such as Lewis acids or bases to facilitate the reaction.
Solvents: Such as dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from reactions involving this compound include various silane derivatives, imines, and silanols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chloro(dimethyl)silanecarbonitrile has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: The compound is used in the development of novel biomolecules and pharmaceuticals, particularly in the modification of drug molecules to enhance their stability and bioavailability.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of chloro(dimethyl)silanecarbonitrile involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the carbonitrile group.
Chloromethyl(dimethyl)silane: Contains a chloromethyl group instead of a carbonitrile group.
Trimethylsilyl Chloride: Contains three methyl groups and a chlorine atom, but no carbonitrile group.
Uniqueness
Chloro(dimethyl)silanecarbonitrile is unique due to the presence of both a chlorine atom and a carbonitrile group bonded to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
23864-05-3 |
|---|---|
Formule moléculaire |
C3H6ClNSi |
Poids moléculaire |
119.62 g/mol |
Nom IUPAC |
[chloro(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C3H6ClNSi/c1-6(2,4)3-5/h1-2H3 |
Clé InChI |
HFCJMKKUQUTSLC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
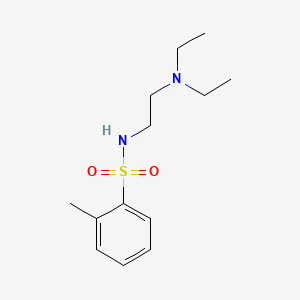
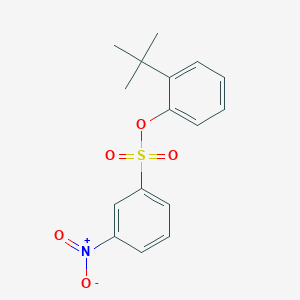
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
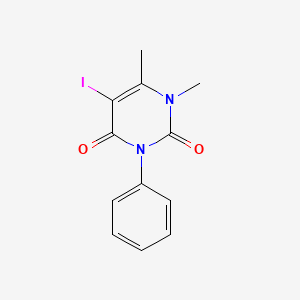
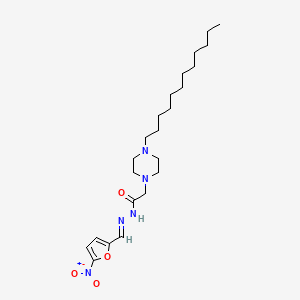
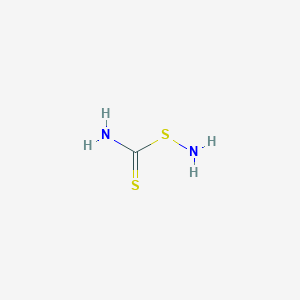
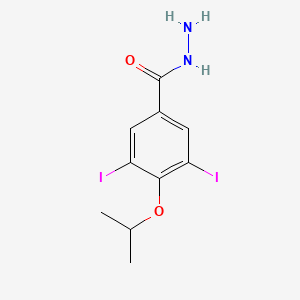
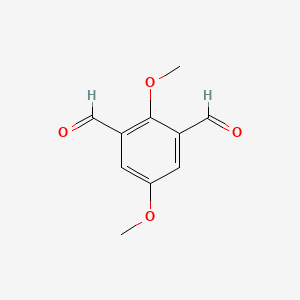

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
